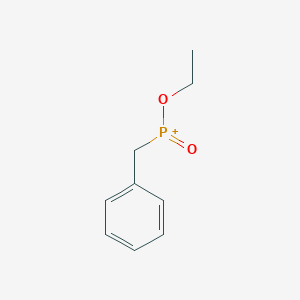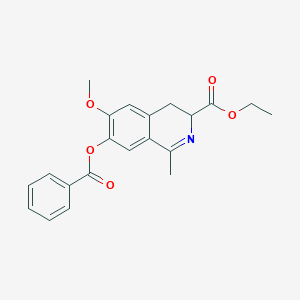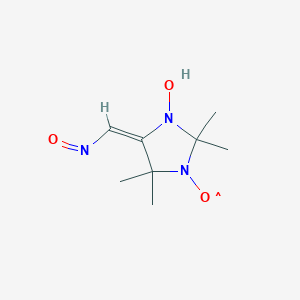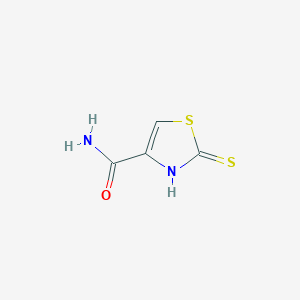
4-Carbamoyl-2-mercaptothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carbamoyl-2-mercaptothiazole (CMT) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential in various scientific applications. CMT is a versatile molecule that can be synthesized through various methods and has been found to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-Carbamoyl-2-mercaptothiazole is not fully understood, but it is believed to involve the chelation of metal ions, the scavenging of free radicals, and the inhibition of enzymes. 4-Carbamoyl-2-mercaptothiazole has been found to chelate metal ions, including copper, iron, and zinc, which may contribute to its antioxidant and antitumor activities. 4-Carbamoyl-2-mercaptothiazole has also been found to scavenge free radicals, which may contribute to its antioxidant activity. 4-Carbamoyl-2-mercaptothiazole has been found to inhibit enzymes, including acetylcholinesterase, which may contribute to its potential in treating Alzheimer's disease.
Biochemische Und Physiologische Effekte
4-Carbamoyl-2-mercaptothiazole has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, antitumor, and antimicrobial activities. 4-Carbamoyl-2-mercaptothiazole has been found to scavenge free radicals, which may contribute to its antioxidant activity. 4-Carbamoyl-2-mercaptothiazole has been found to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis. 4-Carbamoyl-2-mercaptothiazole has been found to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-Carbamoyl-2-mercaptothiazole has several advantages for lab experiments, including its low cost, high yield, and stability. 4-Carbamoyl-2-mercaptothiazole is also easy to synthesize and purify. However, 4-Carbamoyl-2-mercaptothiazole has some limitations, including its low solubility in water and its potential toxicity at high concentrations. 4-Carbamoyl-2-mercaptothiazole also has limited bioavailability, which may limit its potential in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-Carbamoyl-2-mercaptothiazole. One direction is to further explore its potential as a chelating agent and corrosion inhibitor. Another direction is to investigate its potential as a diagnostic tool for detecting various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-Carbamoyl-2-mercaptothiazole and its potential in treating various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, there is a need for the development of new synthesis methods and purification techniques to improve the yield and purity of 4-Carbamoyl-2-mercaptothiazole.
Synthesemethoden
4-Carbamoyl-2-mercaptothiazole can be synthesized through various methods, including the reaction of thiosemicarbazide with carbon disulfide and chloroacetic acid, and the reaction of thiosemicarbazide with 2-bromoacetic acid. The latter method is preferred due to its higher yield and purity. The synthesis of 4-Carbamoyl-2-mercaptothiazole involves a multi-step reaction that requires careful monitoring of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
4-Carbamoyl-2-mercaptothiazole has been extensively studied for its potential in various scientific applications, including as a chelating agent, a corrosion inhibitor, and a fluorescent probe. 4-Carbamoyl-2-mercaptothiazole has also been found to exhibit antitumor, antioxidant, and antimicrobial activities. 4-Carbamoyl-2-mercaptothiazole has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and diabetes. 4-Carbamoyl-2-mercaptothiazole has also been found to have potential as a diagnostic tool for detecting various diseases.
Eigenschaften
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H2,5,7)(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQAKYXAMCUUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-2-mercaptothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

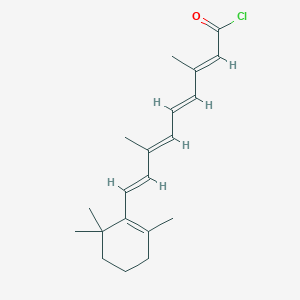
![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
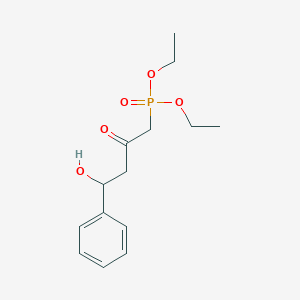
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
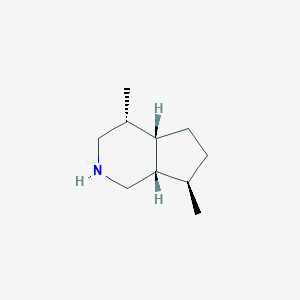
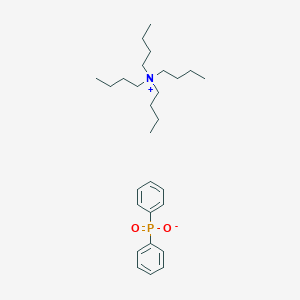
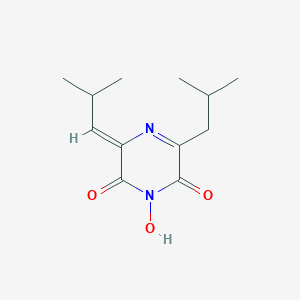
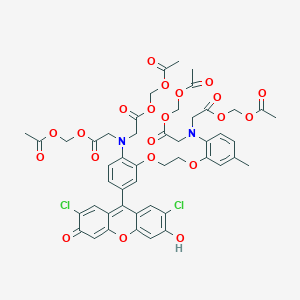
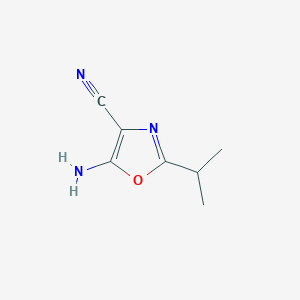
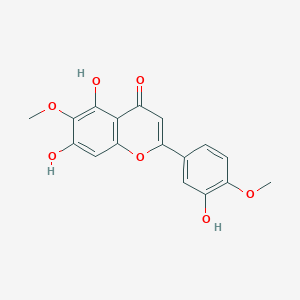
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
